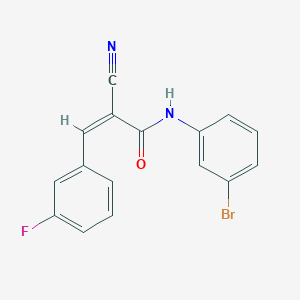
N-(3-bromophenyl)-2-cyano-3-(3-fluorophenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-bromophenyl)-2-cyano-3-(3-fluorophenyl)acrylamide, also known as BFA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BFA is a small molecule inhibitor that targets the Golgi complex and has been found to have a wide range of biological activities.
Mécanisme D'action
N-(3-bromophenyl)-2-cyano-3-(3-fluorophenyl)acrylamide works by inhibiting the function of the Golgi complex. The Golgi complex is responsible for the processing and sorting of proteins and lipids, and N-(3-bromophenyl)-2-cyano-3-(3-fluorophenyl)acrylamide disrupts this process by preventing the formation of transport vesicles. This disruption leads to the accumulation of proteins and lipids in the Golgi complex, which can be visualized using fluorescence microscopy.
Biochemical and Physiological Effects:
N-(3-bromophenyl)-2-cyano-3-(3-fluorophenyl)acrylamide has been found to have a wide range of biochemical and physiological effects. In addition to its effects on cellular trafficking and secretion, N-(3-bromophenyl)-2-cyano-3-(3-fluorophenyl)acrylamide has also been found to inhibit the activity of some enzymes, such as protein kinase C and phospholipase D. N-(3-bromophenyl)-2-cyano-3-(3-fluorophenyl)acrylamide has also been found to induce apoptosis in some cell types.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of N-(3-bromophenyl)-2-cyano-3-(3-fluorophenyl)acrylamide is its specificity. N-(3-bromophenyl)-2-cyano-3-(3-fluorophenyl)acrylamide targets the Golgi complex and has minimal effects on other cellular structures. This specificity allows researchers to study the function of the Golgi complex in a controlled manner. However, one of the limitations of N-(3-bromophenyl)-2-cyano-3-(3-fluorophenyl)acrylamide is its toxicity. N-(3-bromophenyl)-2-cyano-3-(3-fluorophenyl)acrylamide has been found to be toxic to some cell types at high concentrations, which can limit its use in some experiments.
Orientations Futures
There are many future directions for the study of N-(3-bromophenyl)-2-cyano-3-(3-fluorophenyl)acrylamide. One potential application is in the development of new cancer therapies. N-(3-bromophenyl)-2-cyano-3-(3-fluorophenyl)acrylamide has been found to induce apoptosis in some cancer cell types, and further research could lead to the development of new cancer treatments. Additionally, N-(3-bromophenyl)-2-cyano-3-(3-fluorophenyl)acrylamide could be used in the study of other cellular processes, such as autophagy and endocytosis. Overall, N-(3-bromophenyl)-2-cyano-3-(3-fluorophenyl)acrylamide is a promising compound with many potential applications in the scientific community.
Méthodes De Synthèse
The synthesis of N-(3-bromophenyl)-2-cyano-3-(3-fluorophenyl)acrylamide involves the reaction of 3-bromoaniline and 3-fluorobenzaldehyde in the presence of sodium hydroxide and acetic anhydride. The resulting product is then reacted with acryloyl chloride to yield N-(3-bromophenyl)-2-cyano-3-(3-fluorophenyl)acrylamide. The synthesis of N-(3-bromophenyl)-2-cyano-3-(3-fluorophenyl)acrylamide is a relatively straightforward process and can be carried out in a laboratory setting using standard techniques.
Applications De Recherche Scientifique
N-(3-bromophenyl)-2-cyano-3-(3-fluorophenyl)acrylamide has been extensively studied in the scientific community and has been found to have a wide range of biological activities. One of the primary applications of N-(3-bromophenyl)-2-cyano-3-(3-fluorophenyl)acrylamide is in the study of cellular trafficking and secretion. N-(3-bromophenyl)-2-cyano-3-(3-fluorophenyl)acrylamide has been found to disrupt the function of the Golgi complex, which is responsible for the processing and sorting of proteins and lipids. This disruption can be used to study the mechanisms of cellular trafficking and secretion.
Propriétés
IUPAC Name |
(Z)-N-(3-bromophenyl)-2-cyano-3-(3-fluorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrFN2O/c17-13-4-2-6-15(9-13)20-16(21)12(10-19)7-11-3-1-5-14(18)8-11/h1-9H,(H,20,21)/b12-7- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHJLNQHONCCUSP-GHXNOFRVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C=C(C#N)C(=O)NC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)/C=C(/C#N)\C(=O)NC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(3-bromophenyl)-2-cyano-3-(3-fluorophenyl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


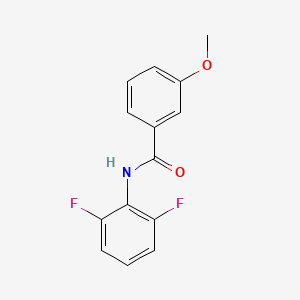
![N-[4-(acetylamino)phenyl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5778425.png)
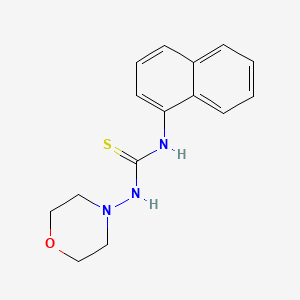
![3-bromo-N'-[(3,4-dimethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5778434.png)
![N-[4-(benzyloxy)phenyl]-3-chlorobenzamide](/img/structure/B5778455.png)
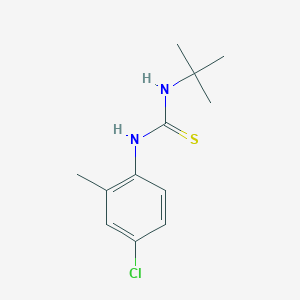
![3-methyl-N-{[(3-methylphenyl)amino]carbonothioyl}butanamide](/img/structure/B5778472.png)
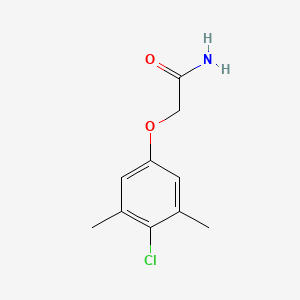
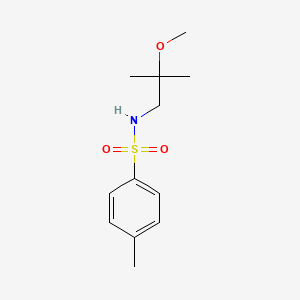
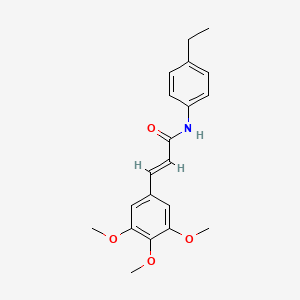
![N-[2-(4-morpholinyl)-2-oxoethyl]-N-phenylmethanesulfonamide](/img/structure/B5778504.png)
![9-(methylthio)-5H-spiro[benzo[h][1,2,4]triazolo[3,4-b]quinazoline-6,1'-cyclopentan]-7(12H)-one](/img/structure/B5778505.png)
![N-(2,3-dichlorophenyl)-2-[(6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylideneamino)oxy]acetamide](/img/structure/B5778507.png)